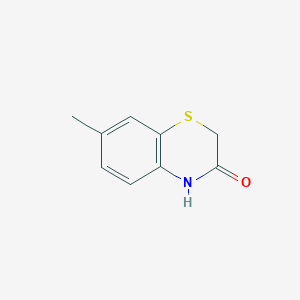

7-methyl-2H-1,4-benzothiazin-3(4H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-4H-1,4-benzothiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-6-2-3-7-8(4-6)12-5-9(11)10-7/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJQMWDFNLNCTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351049 | |

| Record name | 7-Methyl-1,4-benzothiazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30322-02-2 | |

| Record name | 7-Methyl-1,4-benzothiazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Methyl-1,4-benzothiazin-3(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Biological Versatility of 7-Methyl-2H-1,4-benzothiazin-3(4H)-one: A Technical Overview of a Promising Scaffold

For Immediate Release

This technical guide provides a comprehensive analysis of the biological activities associated with the 7-methyl-2H-1,4-benzothiazin-3(4H)-one scaffold and its derivatives. While specific research on the 7-methyl substituted compound is limited, the broader class of 1,4-benzothiazines exhibits a remarkable range of pharmacological properties, positioning it as a scaffold of significant interest for researchers, scientists, and drug development professionals. This document summarizes key findings on the anticancer, antimicrobial, anti-inflammatory, and acetylcholinesterase inhibitory activities of this chemical class, presenting available quantitative data, experimental methodologies, and insights into potential mechanisms of action.

Introduction to the 1,4-Benzothiazine Scaffold

The 1,4-benzothiazine core is a heterocyclic motif that has garnered substantial attention in medicinal chemistry due to its structural similarity to phenothiazines, a class of drugs with diverse therapeutic applications. The fusion of a benzene ring with a thiazine ring creates a unique chemical architecture that allows for a wide array of substitutions, leading to a diverse range of biological effects. These compounds have been investigated for their potential as antibacterial, antifungal, antihypertensive, anti-inflammatory, antioxidant, antimalarial, and antitumor agents, among others.[1][2]

Anticancer Activity of 1,4-Benzothiazine Derivatives

Derivatives of the 1,4-benzothiazine scaffold have demonstrated notable antiproliferative activity against various cancer cell lines. While specific data for this compound is not available in the reviewed literature, related compounds have shown promising results.

Table 1: In Vitro Anticancer Activity of Selected 1,4-Benzothiazine Derivatives

| Compound | Cell Line | Activity Metric | Value | Reference |

| 2-Aryl-4H-3,1-benzothiazines | Human cancer cell lines | - | More beneficial than cisplatin | [3] |

| 2H-Benzo[d][1][4]thiazine-2,4(1H)-dithione | HePG-2, MCF-7 | - | Potent activity | [5] |

| 2-Thioxo-1,2-dihydro-4H-benzo[d]thiazin-4-one | HePG-2, MCF-7 | - | Potent activity | [5] |

Note: This table presents a selection of findings for broader classes of benzothiazine derivatives due to the absence of specific data for this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of benzothiazine derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Assay

Caption: General workflow of the MTT assay for assessing cytotoxicity.

Antimicrobial Activity of 1,4-Benzothiazine Derivatives

The 1,4-benzothiazine scaffold has been a source of compounds with significant antimicrobial properties, exhibiting activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Selected 1,4-Benzothiazine Derivatives

| Compound/Derivative Class | Target Organism(s) | Activity Metric | Value (µg/mL) | Reference |

| 7-Fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives | Gram-positive bacteria, Fungi | MIC | 2 - 8 | [6] |

| Pyrazolo-1,2-benzothiazine acetamides (Compound 7h) | Staphylococcus aureus strains | MIC90 | 8 | [4][7] |

| 4-(6-Chloro-4H-3,1-benzothiazin-2-yl)-6-methylbenzene-1,3-diol | Gram-positive strains | MIC | 1.56 - 3.13 | [5] |

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) of antimicrobial compounds is typically determined using the broth microdilution method.

Workflow for Broth Microdilution Assay

Caption: Standard workflow for the broth microdilution MIC assay.

Anti-Inflammatory Activity of 1,4-Benzothiazine Derivatives

Several derivatives of 1,2-benzothiazine 1,1-dioxide have shown potent anti-inflammatory effects.[8] While structurally distinct from the 1,4-benzothiazine core, this highlights the general potential of benzothiazine-containing molecules in modulating inflammatory pathways. A proposed mechanism for some benzoxazine derivatives (structurally related) involves the activation of the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress and inflammation.[9]

Potential Anti-Inflammatory Signaling Pathway

Caption: Postulated anti-inflammatory mechanism via Nrf2-HO-1 pathway.

Acetylcholinesterase (AChE) Inhibitory Activity

Certain 2H-benzo[b][1][6]thiazin-3(4H)-one derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of Alzheimer's disease.[10] For instance, some thiadiazole hybrid compounds incorporating the benzothiazine moiety have displayed significant inhibitory activity against AChE with IC50 values in the nanomolar range.[10]

Table 3: Acetylcholinesterase Inhibitory Activity of Selected Benzothiazine Derivatives

| Compound | Target | IC50 (µM) | Reference |

| Thiadiazole-benzothiazine hybrid (3i) | AChE | 0.027 | [10] |

| Thiadiazole-benzothiazine hybrid (3j) | AChE | 0.025 | [10] |

| Benzothiazinone (5Bd) | AChE (cortex) | 8.48 | [11] |

| Benzothiazinone (5Bd) | AChE (hippocampus) | 39.80 | [11] |

Experimental Protocol: Ellman's Method for AChE Inhibition

The inhibitory activity of compounds against AChE is commonly determined using Ellman's method, a colorimetric assay.

Workflow for Ellman's Method

Caption: General procedure for assessing AChE inhibition using Ellman's method.

Conclusion and Future Directions

The 1,4-benzothiazin-3(4H)-one scaffold is a versatile platform for the development of novel therapeutic agents. While direct biological data for this compound is currently lacking, the extensive research on its derivatives strongly suggests a high potential for diverse pharmacological activities. Future research should focus on the synthesis and systematic biological evaluation of the 7-methyl derivative to elucidate its specific activity profile and mechanism of action. Further exploration of structure-activity relationships within this class of compounds will be crucial for optimizing their therapeutic potential. The promising anticancer, antimicrobial, anti-inflammatory, and neuroprotective-related activities warrant continued investigation and development of this important heterocyclic scaffold.

References

- 1. cbijournal.com [cbijournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and anticancer activity of new 2-aryl-4h-3,1-benzothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. 4H-1,4-benzothiazine, dihydro-1,4-benzothiazinones and 2-amino-5-fluorobenzenethiol derivatives: design, synthesis and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 7-methyl-2H-1,4-benzothiazin-3(4H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzothiazinone core is a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Accurate structural elucidation through spectroscopic methods is paramount for the advancement of drug discovery programs centered on these molecules.

Representative Spectroscopic Data

The following tables summarize typical spectroscopic data for derivatives of 2H-1,4-benzothiazin-3(4H)-one. This data provides an expected range and pattern for the spectral features of 7-methyl-2H-1,4-benzothiazin-3(4H)-one.

Table 1: Representative ¹H NMR Spectroscopic Data of 2H-1,4-Benzothiazin-3(4H)-one Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| Unsubstituted 2H-1,4-benzothiazin-3(4H)-one | DMSO-d₆ | 10.77 (s, 1H, NH), 7.48–7.66 (m, 4H, Ar-H), 3.56 (s, 2H, CH₂) |

| 6-substituted derivatives | DMSO-d₆ | Aromatic protons typically appear in the range of δ 7.0-8.0 ppm. The methylene protons (-S-CH₂-CO-) resonate as a singlet around δ 3.5-3.6 ppm. The NH proton appears as a broad singlet above δ 10.0 ppm. |

Data compiled from analogous structures reported in scientific literature.

Table 2: Representative ¹³C NMR Spectroscopic Data of 2H-1,4-Benzothiazin-3(4H)-one Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

| Unsubstituted 2H-1,4-benzothiazin-3(4H)-one | DMSO-d₆ | 165.28 (C=O), 138.09, 134.11, 128.98, 126.79, 124.64, 123.60 (Aromatic C), 28.87 (CH₂) |

| Substituted derivatives | DMSO-d₆ | The carbonyl carbon is typically observed around 165 ppm. Aromatic carbons resonate between 115 and 140 ppm. The methylene carbon appears around 28-30 ppm. |

Data compiled from analogous structures reported in scientific literature.

Table 3: Representative Infrared (IR) Spectroscopic Data of 2H-1,4-Benzothiazin-3(4H)-one Derivatives

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch | 3190 - 3250 |

| C-H Stretch (Aromatic) | 3050 - 3100 |

| C=O Stretch (Amide) | 1660 - 1685 |

| C=C Stretch (Aromatic) | 1575 - 1600 |

| C-N Stretch | 1300 - 1400 |

| C-O Stretch | 1230 - 1260 |

Data compiled from analogous structures reported in scientific literature.

Table 4: Representative Mass Spectrometry (MS) Data of 2H-1,4-Benzothiazin-3(4H)-one Derivatives

| Ionization Mode | [M+H]⁺ (calculated) | [M+H]⁺ (found) |

| HRMS (ESI) | Varies by substituents | Varies by substituents |

For the parent 2H-benzo[b][1][2]thiazin-3(4H)-one, the expected [M+H]⁺ would be approximately 166.0321.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 2H-1,4-benzothiazin-3(4H)-one derivatives, based on methods reported for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent depends on the solubility of the compound.

-

Instrumentation: Record ¹H and ¹³C NMR spectra on a 300 MHz, 400 MHz, or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire proton NMR spectra using a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR Acquisition: Acquire carbon NMR spectra using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both solid and liquid samples.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. The data is typically reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Analyze the sample using a High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The high-resolution data allows for the determination of the elemental composition.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the structural elucidation of a newly synthesized organic compound like this compound using various spectroscopic techniques.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Disclaimer: The spectroscopic data presented in this document is representative of 2H-1,4-benzothiazin-3(4H)-one derivatives and is intended to provide a general guide. The actual spectral data for this compound may vary. Researchers should perform their own analytical characterization for definitive structural confirmation.

References

physical and chemical properties of 7-methyl-2H-1,4-benzothiazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 7-methyl-2H-1,4-benzothiazin-3(4H)-one (CAS No. 30322-02-2). This heterocyclic compound belongs to the 1,4-benzothiazine class, a scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Physical and Chemical Properties

This compound is a solid, white to almost white crystalline powder at room temperature.[1] Key physical and chemical data are summarized in the table below for easy reference. While some properties have been experimentally determined, others are predicted based on computational models and are indicated as such.

| Property | Value | Source |

| Molecular Formula | C₉H₉NOS | [1] |

| Molecular Weight | 179.24 g/mol | [1] |

| CAS Number | 30322-02-2 | [1] |

| Melting Point | 206-209 °C | [2][3] |

| Boiling Point (Predicted) | 364.5 ± 42.0 °C | [2] |

| Density (Predicted) | 1.240 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 13.06 ± 0.20 | [2] |

| Appearance | White to almost white crystalline powder | [1] |

Synthesis

The synthesis of 1,4-benzothiazine derivatives, including this compound, generally involves the condensation of a substituted 2-aminothiophenol with a suitable three-carbon synthon. A common and effective method is the reaction of 2-amino-5-methylbenzenethiol with chloroacetyl chloride, followed by intramolecular cyclization.

A general experimental protocol for the synthesis of related 2H-1,4-benzothiazin-3(4H)-ones is as follows. Please note that specific reaction conditions for the 7-methyl derivative may vary.

General Experimental Protocol: Synthesis of 2H-1,4-benzothiazin-3(4H)-ones

-

Acylation of 2-Aminothiophenol: The appropriately substituted 2-aminothiophenol is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

-

Addition of Chloroacetyl Chloride: Chloroacetyl chloride is added dropwise to the solution at a controlled temperature, typically 0 °C, in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

-

Cyclization: The resulting intermediate is treated with a base, such as sodium ethoxide or potassium carbonate, in a suitable solvent like ethanol to facilitate intramolecular cyclization to the 2H-1,4-benzothiazin-3(4H)-one ring system.

-

Purification: The final product is purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Spectral Data

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons on the benzene ring, a singlet for the methyl group protons, a singlet for the methylene protons of the thiazine ring, and a broad singlet for the N-H proton. |

| ¹³C NMR | Resonances for the aromatic carbons, the methyl carbon, the methylene carbon, and the carbonyl carbon. |

| IR | Characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1660-1680 cm⁻¹), and C-H stretching of the aromatic and aliphatic groups. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (179.24 m/z), along with characteristic fragmentation patterns. |

Potential Biological Activities and Signaling Pathways

The 1,4-benzothiazine scaffold is a well-established pharmacophore, and its derivatives have been reported to exhibit a wide range of biological activities. These include anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.

Notably, several 2H-benzo[b][4]thiazin-3(4H)-one derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[1] The inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which can lead to improvements in cognitive function.

The potential mechanism of action for such compounds often involves binding to the active site of the AChE enzyme, thereby preventing the breakdown of acetylcholine.

Furthermore, some benzothiazine derivatives have demonstrated anti-inflammatory properties. The precise mechanisms are varied but can involve the modulation of inflammatory signaling pathways.

Conclusion

This compound is a member of a promising class of heterocyclic compounds with potential applications in drug discovery. This guide provides a summary of its known physical and chemical properties and outlines general synthetic approaches and potential biological activities based on related structures. Further experimental investigation is warranted to fully elucidate the spectral characteristics, optimize synthetic protocols, and explore the therapeutic potential of this specific compound. Researchers are encouraged to use the provided information as a foundation for their future studies in this area.

References

An In-depth Technical Guide to 7-Methyl-2H-1,4-benzothiazin-3(4H)-one Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of 7-methyl-2H-1,4-benzothiazin-3(4H)-one derivatives and their analogues. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological profile, including antibacterial, antifungal, anti-inflammatory, and neuroprotective properties. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents based on this privileged scaffold.

Synthesis of the 1,4-Benzothiazin-3-one Core

The synthesis of the 1,4-benzothiazin-3-one core is a critical step in the development of novel derivatives. Various synthetic strategies have been employed, with the most common approach involving the condensation of a substituted 2-aminothiophenol with a suitable three-carbon synthon.

A general and efficient method for the synthesis of 4H-1,4-benzothiazines involves the condensation of a substituted 2-aminobenzenethiol with a β-diketone or β-ketoester. For instance, the reaction can be carried out using a catalytic amount of hydrazine hydrate in an energy transfer medium like DMF under microwave irradiation. This method offers high yields and short reaction times. The reaction is believed to proceed through the formation of an enamino-ketone intermediate, which then undergoes cyclization to form the benzothiazine ring.[1][2]

Another widely used method involves the reaction of a substituted 2-aminothiophenol with maleic anhydride. This reaction typically yields a 2,3-dihydro-3-oxo-(2H)-1,4-benzothiazine acetic acid intermediate, which can be further modified.[3] Additionally, α-halo ketones and acids can serve as precursors for the synthesis of the 1,4-benzothiazin-3-one ring system.[3]

Below is a generalized experimental workflow for the synthesis of 1,4-benzothiazin-3-one derivatives.

Biological Activities and Structure-Activity Relationships

Derivatives of the 1,4-benzothiazin-3-one scaffold have demonstrated a wide spectrum of biological activities. The substitution pattern on the aromatic ring and at the N-4 and C-2 positions of the heterocyclic ring plays a crucial role in determining the potency and selectivity of these compounds.

Antibacterial and Antitubercular Activity

A significant area of investigation for 1,4-benzothiazin-3-one derivatives has been their potent activity against Mycobacterium tuberculosis. These compounds, often referred to as benzothiazinones (BTZs), act by inhibiting the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis.[4] The presence of a nitro group at the 8-position has been found to be crucial for the antitubercular activity of many BTZ analogues.[1] Structure-activity relationship (SAR) studies have shown that modifications of the side chain at the 2-position can significantly impact the antimycobacterial potency.[4]

Anti-inflammatory Activity

Several 1,4-benzothiazine derivatives have been reported to possess anti-inflammatory properties. The mechanism of action is believed to involve the inhibition of key inflammatory mediators. While the precise signaling pathways are still under investigation for the this compound core, related benzothiazole derivatives have been shown to exert their anti-inflammatory effects by targeting the NF-κB signaling pathway.[5][6] Inhibition of NF-κB leads to a downstream reduction in the expression of pro-inflammatory enzymes like COX-2 and iNOS.[5][6]

The following diagram illustrates a plausible signaling pathway for the anti-inflammatory action of benzothiazine derivatives based on the current understanding of related compounds.

Other Biological Activities

Beyond antibacterial and anti-inflammatory effects, 1,4-benzothiazine derivatives have been explored for a variety of other therapeutic applications. These include antifungal, antihypertensive, calcium channel antagonism, and central nervous system (CNS) activities.[7][8] The diverse biological profile of this scaffold highlights its potential as a template for the design of novel drugs targeting a range of diseases.

Quantitative Biological Data

The following tables summarize the reported in vitro biological activities of selected 1,4-benzothiazin-3-one derivatives and analogues.

Table 1: Antitubercular Activity of Benzothiazinone (BTZ) Analogues

| Compound ID | R (Side Chain at C-2) | MIC (µg/mL) vs. M. tuberculosis H37Rv | Reference |

| BTZ043 | Varies | 0.030 (Alamar Blue method) | [9] |

| Various Analogues | Varies | 0.195 - 1.56 | [9] |

| Various Analogues | Varies | <0.05 (for some derivatives) | [1] |

Table 2: In Vitro Cytotoxicity of Benzothiazole Derivatives

| Compound Type | Cell Line | IC50 (µM) | Reference |

| 2-substituted benzothiazole | HepG2 (Liver) | 56.98 (24h), 38.54 (48h) | [5][6] |

| 2-substituted benzothiazole | HepG2 (Liver) | 59.17 (24h), 29.63 (48h) | [5][6] |

| Benzothiazole hydrochloride | Various cancer lines | Varies | [10] |

Table 3: Anti-inflammatory Activity of 1,2-Benzothiazine Derivatives

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| Meloxicam | 267.71 ± 8.1 | 112.67 ± 3.3 | 2.38 | [9] |

| BS23 | 241.64 ± 4.2 | 13.19 ± 2.1 | 18.32 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

General Procedure for the Synthesis of 4H-1,4-Benzothiazines

A mixture of a substituted 2-aminobenzenethiol (10 mmol), a catalytic amount of hydrazine hydrate (1 mmol), and DMF (5 mmol) as an energy transfer medium is exposed to microwave irradiation for 30 seconds. To this reaction mixture, a β-diketone or β-ketoester (10 mmol) is added, and the mixture is again exposed to microwave irradiation intermittently at 30-second intervals for a total of 3 minutes. The completion of the reaction is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled and poured into crushed ice. The solid that separates out is filtered, washed with 50% ethanol, and then crystallized from ethanol to yield the pure product.[2]

In Vitro Antitubercular Activity Assay (Resazurin Reduction Microplate Assay - REMA)

M. tuberculosis H37Rv stocks are prepared from mid-log cultures and stored at -80°C. Two-fold serial dilutions of the test compounds are prepared in 24- or 48-well plates. Frozen aliquots of the bacteria are thawed and diluted to an optical density at 600 nm (OD600) of 0.0025. The bacterial suspension is then added to the plates containing the test compounds. The plates are incubated, and the minimum inhibitory concentration (MIC) is determined using the resazurin reduction method.[11]

In Vitro Cytotoxicity Assay (MTT Assay)

Cells (e.g., 4 x 10³ cells/well) are seeded in a 96-well plate and incubated overnight to allow for cell attachment. The cells are then treated with various concentrations of the test compound and a vehicle control. Untreated wells serve as a negative control, and a known cytotoxic agent (e.g., Doxorubicin) is used as a positive control. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours). Following incubation, MTT solution is added to each well, and the plates are incubated for 2-4 hours at 37°C. A solubilizing agent, such as DMSO, is then added to dissolve the formazan crystals. The absorbance is measured at approximately 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.[12]

The following diagram illustrates the general workflow for an in vitro cytotoxicity assessment.

In Vitro Anti-inflammatory Assay (Anti-denaturation Assay)

The standard drug and synthesized compounds are dissolved in a minimum quantity of Dimethyl Formamide (DMF) and then diluted with phosphate buffer (0.2 M, pH 7.4). The ability of the compounds to inhibit protein denaturation, a hallmark of inflammation, is then assessed.[13]

Pharmacokinetics and Toxicity

The pharmacokinetic and toxicity profiles of this compound derivatives are critical for their development as therapeutic agents. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are often employed in the early stages of drug discovery to predict the pharmacokinetic behavior of novel compounds.[7][11] These computational tools can help in identifying candidates with favorable drug-like properties and minimizing the risk of late-stage attrition. Experimental determination of pharmacokinetic parameters and toxicity is essential for lead optimization and preclinical development.

Conclusion

The this compound scaffold represents a versatile and promising platform for the design and development of novel therapeutic agents. The diverse range of biological activities, coupled with amenable synthetic routes, makes this class of compounds an attractive area for further research. Future efforts should focus on elucidating the specific molecular targets and signaling pathways modulated by these derivatives to enable rational drug design and optimization. Comprehensive pharmacokinetic and toxicity studies will also be crucial for translating the promising in vitro activities into clinically viable drug candidates. This technical guide provides a solid foundation for researchers to build upon in their quest for new and effective treatments based on the 1,4-benzothiazin-3-one core.

References

- 1. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. researchgate.net [researchgate.net]

- 4. Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cbijournal.com [cbijournal.com]

- 9. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. jocpr.com [jocpr.com]

An In-depth Technical Guide to 7-Methyl-2H-1,4-Benzothiazin-3(4H)-one: Synthesis, Properties, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-2H-1,4-benzothiazin-3(4H)-one is a heterocyclic compound belonging to the 1,4-benzothiazine class, a scaffold of significant interest in medicinal chemistry due to its wide array of biological activities. While the specific discovery of this particular derivative is not prominently documented in seminal literature, its existence and importance can be understood within the broader historical development of 1,4-benzothiazine chemistry. This guide provides a comprehensive overview of its probable synthetic routes, physicochemical properties, and places it within the context of the larger family of bioactive benzothiazines. Detailed experimental protocols, compiled from established methodologies for analogous compounds, are presented, alongside comparative data and visualizations to aid in further research and development.

Discovery and History

The history of this compound is intrinsically linked to the broader exploration of the 1,4-benzothiazine scaffold. The parent 1,4-benzothiazine core has been a subject of chemical synthesis and investigation since the mid-20th century, with a surge in interest due to the discovery of the phenothiazine tranquilizers, which share a similar tricyclic core.

While a singular "discovery" paper for this compound is not readily identifiable, its synthesis would have been a logical extension of early synthetic methodologies developed for this class of compounds. The primary and most established route for the synthesis of 2H-1,4-benzothiazin-3(4H)-ones involves the condensation of a substituted 2-aminothiophenol with a synthon that provides a two-carbon unit with appropriate functional groups for cyclization.

It is highly probable that this compound was first synthesized as part of a broader study on substituted benzothiazines, aimed at exploring structure-activity relationships for various biological targets. The 1,4-benzothiazine nucleus is associated with a diverse range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The introduction of a methyl group at the 7-position would have been a standard modification to probe the effects of electronic and steric factors on biological activity.

Physicochemical Properties

The physicochemical properties of this compound can be predicted based on its structure and data from closely related analogs.

| Property | Value |

| Molecular Formula | C₉H₉NOS |

| Molecular Weight | 179.24 g/mol |

| Appearance | Likely a crystalline solid |

| Melting Point | Not explicitly reported, but expected to be in the range of other substituted benzothiazinones (e.g., 150-200 °C) |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in water. |

| LogP | Estimated to be in the range of 1.5 - 2.5 |

Synthesis and Experimental Protocols

The most plausible and historically relevant synthetic route to this compound is the reaction of 2-amino-4-methylthiophenol with chloroacetyl chloride.

General Synthetic Pathway

The synthesis involves a two-step process: N-acylation of the aminothiophenol followed by an intramolecular nucleophilic substitution to form the thiazine ring.

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of analogous 2H-1,4-benzothiazin-3(4H)-ones.

Step 1: Synthesis of N-(2-mercapto-5-methylphenyl)-2-chloroacetamide

-

To a stirred solution of 2-amino-4-methylthiophenol (1.39 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) at 0 °C, add triethylamine (1.5 mL, 11 mmol).

-

Slowly add a solution of chloroacetyl chloride (1.13 g, 10 mmol) in anhydrous THF (10 mL) dropwise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-(2-mercapto-5-methylphenyl)-2-chloroacetamide, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude intermediate from Step 1 in anhydrous dimethylformamide (DMF, 30 mL).

-

Add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by the slow addition of ice-water (100 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Characterization Data (Predicted)

The following are predicted spectroscopic data based on the structure and data from similar compounds.

| Analysis | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.5-9.5 (br s, 1H, NH), 7.0-7.2 (m, 3H, Ar-H), 3.45 (s, 2H, CH₂), 2.30 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 165.5 (C=O), 138.0, 134.0, 128.0, 125.0, 122.0, 118.0 (Ar-C), 32.0 (CH₂), 21.0 (CH₃) |

| IR (KBr, cm⁻¹) | 3200-3300 (N-H stretch), 1670-1690 (C=O stretch, amide), 1600, 1480 (C=C stretch, aromatic) |

| Mass Spec. (ESI-MS) | m/z 180.04 [M+H]⁺ |

Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively reported, the 1,4-benzothiazine scaffold is known to interact with various biological targets. For instance, derivatives have been reported to exhibit anticancer activity, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a bioactive 1,4-benzothiazine derivative.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This compound represents a classic example of a synthetically accessible and biologically relevant heterocyclic compound. While its specific history is embedded within the broader development of 1,4-benzothiazine chemistry, its importance as a scaffold for further derivatization in drug discovery remains significant. The provided synthetic protocols and compiled data offer a valuable resource for researchers interested in exploring the potential of this and related compounds. Future work could focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activity profile to unlock its full therapeutic potential.

An In-depth Technical Guide on the Core Mechanism of Action of the 2H-1,4-Benzothiazin-3(4H)-one Scaffold

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide details the mechanism of action of the core scaffold, 2H-1,4-benzothiazin-3(4H)-one, based on published research on its derivatives. Specific experimental data for 7-methyl-2H-1,4-benzothiazin-3(4H)-one were not available in the reviewed literature. The information presented herein is inferred from closely related analogs and serves as a guide to the potential biological activity of this class of compounds.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary and most thoroughly investigated mechanism of action for derivatives of the 2H-1,4-benzothiazin-3(4H)-one scaffold is the inhibition of acetylcholinesterase (AChE).[1][2][3][4] AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the signal at cholinergic synapses.[5] Inhibition of AChE leads to an increased concentration and prolonged availability of acetylcholine in the synaptic cleft, a therapeutic strategy employed in the management of conditions such as Alzheimer's disease.[1][3][4]

Derivatives of 2H-1,4-benzothiazin-3(4H)-one have been shown to be potent inhibitors of AChE.[1][2] Molecular docking studies have elucidated the binding mode of these inhibitors within the active site of the AChE enzyme. The 2H-benzo[b][5][6]thiazin-3(4H)-one core structure typically engages in π–π stacking interactions with aromatic residues in the active site, such as Tryptophan (Trp286) and Tyrosine (Tyr337).[3] Additionally, the carbonyl and amino groups of the benzothiazine ring can form hydrogen bonds with amino acid residues like Serine (Ser293) and Phenylalanine (Phe295), further stabilizing the enzyme-inhibitor complex.[3] This multi-point interaction with the active site accounts for the potent inhibitory activity observed in certain derivatives.

Signaling Pathway

The inhibition of acetylcholinesterase by 2H-1,4-benzothiazin-3(4H)-one derivatives directly impacts cholinergic signaling. By preventing the breakdown of acetylcholine, these compounds enhance cholinergic neurotransmission.

Quantitative Data

The inhibitory potency of 2H-1,4-benzothiazin-3(4H)-one derivatives against acetylcholinesterase has been quantified, with some compounds demonstrating efficacy in the nanomolar range. Additionally, cytotoxicity studies have been conducted to assess their safety profile.

Table 1: Acetylcholinesterase Inhibitory Activity

| Compound | Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Derivative 3i | AChE | 0.027 | Donepezil | 0.021 |

| Derivative 3j | AChE | 0.025 | Donepezil | 0.021 |

| Data sourced from a study on thiadiazole hybrid compounds with a benzothiazine core.[1][2] |

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) | Assay |

| Derivative 3i | NIH/3T3 | 98.29 ± 3.98 | MTT Assay |

| Derivative 3j | NIH/3T3 | 159.68 ± 5.53 | MTT Assay |

| Data indicates low cytotoxicity for these derivatives against the tested cell line.[1][2][4] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of 2H-1,4-benzothiazin-3(4H)-one derivatives.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a widely used method for measuring AChE activity.[5][7] It relies on the hydrolysis of acetylthiocholine by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to yield a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[7][8]

Materials:

-

0.1 M Phosphate Buffer (pH 8.0)

-

10 mM DTNB solution

-

14 mM Acetylthiocholine iodide (ATCI) solution

-

Acetylcholinesterase (AChE) solution

-

Test compound (inhibitor) solutions at various concentrations

-

96-well clear, flat-bottom microplate

-

Microplate reader

Procedure:

-

Plate Setup:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the solvent used for the test compound.

-

Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution.[5]

-

-

Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 15 minutes at 37°C.[9]

-

Reaction Initiation: Add 10 µL of ATCI solution to all wells to start the reaction.[9]

-

Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every 10 seconds for 3 minutes.[9]

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Blood-Brain Barrier (BBB) Permeability Assay

This assay assesses the ability of a compound to cross the blood-brain barrier, a critical factor for drugs targeting the central nervous system.[6][10] It typically utilizes a transwell system with a monolayer of brain endothelial cells that mimic the BBB.[11]

Materials:

-

Human induced pluripotent stem cell (iPSC)-derived brain endothelial-like cells[11]

-

Transwell inserts and companion plates

-

Cell culture medium

-

Test compound

-

Control compounds with known BBB permeability (e.g., propranolol, atenolol)[6]

-

LC-MS/MS system for quantification

Procedure:

-

Cell Culture: Culture the brain endothelial-like cells on the semipermeable membrane of the transwell inserts until a confluent monolayer is formed, establishing a barrier with high transendothelial electrical resistance (TEER).[6][10]

-

Dosing: Add the test compound and control compounds to the apical (blood side) compartment of the transwell system.

-

Sampling: At various time points (e.g., 30, 60, 120, 240 minutes), collect samples from the basolateral (brain side) compartment.[10]

-

Quantification: Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of compound appearance in the basolateral compartment, A is the surface area of the membrane, and C0 is the initial concentration in the apical compartment.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[12] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[12]

Materials:

-

NIH/3T3 cell line (or other appropriate cell line)

-

Cell culture medium

-

Test compound at various concentrations

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[13]

-

Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Incubate for 48-72 hours.[13][14]

-

MTT Addition: Remove the treatment medium and add 20-30 µL of MTT solution to each well. Incubate for 1.5-4 hours at 37°C, allowing formazan crystals to form.[13][15]

-

Solubilization: Carefully remove the MTT solution and add 130-150 µL of DMSO to each well to dissolve the formazan crystals.[13][15]

-

Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[13]

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated by plotting cell viability against the logarithm of the compound concentration.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors | AVESİS [avesis.anadolu.edu.tr]

- 3. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Evaluation of Novel 2 H-Benzo[b][1,4]thiazin-3(4 H)-one Derivatives as New Acetylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]

- 7. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 8. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. neuromics.com [neuromics.com]

- 11. Development of a Blood–Brain Barrier Permeability Assay Using Human Induced Pluripotent Stem Cell Derived Brain Endothelial Cells | Springer Nature Experiments [experiments.springernature.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. MTT (Assay protocol [protocols.io]

- 14. texaschildrens.org [texaschildrens.org]

- 15. creative-bioarray.com [creative-bioarray.com]

An In-depth Technical Guide on 7-methyl-2H-1,4-benzothiazin-3(4H)-one and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

The core structure of 2H-1,4-benzothiazin-3(4H)-one consists of a benzene ring fused to a six-membered thiazine ring containing a nitrogen atom, a sulfur atom, and a carbonyl group. The "7-methyl" designation indicates the presence of a methyl group at the 7th position of the benzene ring.

General Physicochemical Properties of 2H-1,4-Benzothiazin-3(4H)-ones:

| Property | Typical Value/Range | Notes |

| Molecular Weight | 150 - 400 g/mol | Dependent on substituents. |

| Melting Point | 150 - 250 °C | Generally crystalline solids with relatively high melting points. |

| Solubility | Generally soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Solubility can be influenced by the nature of substituents. |

| Appearance | White to off-white or pale yellow crystalline powder. | Color may vary depending on purity and substituents. |

Synthesis of 2H-1,4-Benzothiazin-3(4H)-ones

The most common and versatile method for the synthesis of the 2H-1,4-benzothiazin-3(4H)-one scaffold involves the condensation of a substituted 2-aminothiophenol with an α-haloacetyl halide or an α-haloacetic acid derivative.[1][2] For the synthesis of 7-methyl-2H-1,4-benzothiazin-3(4H)-one, the starting material would be 2-amino-5-methylthiophenol.

Experimental Protocol: General Synthesis

Materials:

-

Substituted 2-aminothiophenol (e.g., 2-amino-5-methylthiophenol)

-

Chloroacetyl chloride (or bromoacetyl bromide)

-

Anhydrous solvent (e.g., Dioxane, THF, or DMF)

-

Base (e.g., Triethylamine, Pyridine, or Potassium Carbonate)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the substituted 2-aminothiophenol in the chosen anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Add the base to the solution and stir for 10-15 minutes.

-

Slowly add a solution of chloroacetyl chloride in the same anhydrous solvent dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (typically 4-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) or by column chromatography on silica gel.

Caption: General synthetic pathway for this compound.

Analytical Characterization

The structure and purity of synthesized 2H-1,4-benzothiazin-3(4H)-one derivatives are typically confirmed using a combination of spectroscopic and chromatographic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of δ 7-8 ppm. A singlet for the CH₂ group of the thiazine ring around δ 3.5 ppm. A broad singlet for the NH proton. The methyl group protons on the benzene ring would appear as a singlet around δ 2.3-2.5 ppm. |

| ¹³C NMR | Aromatic carbons in the range of δ 115-140 ppm. The carbonyl carbon (C=O) signal around δ 165 ppm. The CH₂ carbon of the thiazine ring around δ 30 ppm. The methyl carbon around δ 20-22 ppm. |

| IR Spectroscopy | A characteristic C=O stretching vibration for the amide carbonyl group in the range of 1660-1690 cm⁻¹. An N-H stretching vibration around 3200-3400 cm⁻¹. C-H stretching and bending vibrations for aromatic and aliphatic groups. |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the compound. Fragmentation patterns can provide further structural information. |

| High-Performance Liquid Chromatography (HPLC) | Used to determine the purity of the compound. A single sharp peak indicates a high degree of purity. |

Biological Activities and Potential Applications

Derivatives of the 2H-1,4-benzothiazin-3(4H)-one scaffold have been reported to exhibit a wide range of biological activities, making them attractive candidates for drug discovery and development.

Reported Biological Activities:

-

Acetylcholinesterase (AChE) Inhibitors: Several studies have reported the potential of 2H-1,4-benzothiazin-3(4H)-one derivatives as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[3][4]

-

Antimicrobial Activity: This class of compounds has shown promising activity against various bacterial and fungal strains.[5][6]

-

Calcium Channel Antagonists: Some derivatives have been investigated for their ability to block calcium channels, suggesting potential applications in cardiovascular diseases.[5][7]

-

Anticancer Activity: The 1,4-benzothiazine core is found in some compounds with reported antitumor properties.[6]

-

Anti-inflammatory and Analgesic Activity: Certain derivatives have demonstrated anti-inflammatory and pain-relieving effects.[6]

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol provides a general workflow for assessing the AChE inhibitory activity of a synthesized compound.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human erythrocytes

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well microplate reader

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

-

Initiate the reaction by adding the AChE solution to each well and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37 °C).

-

Start the enzymatic reaction by adding the ATCI solution to all wells.

-

Measure the absorbance of the yellow-colored product (5-thio-2-nitrobenzoate) at 412 nm at regular intervals using a microplate reader.

-

The rate of reaction is calculated from the change in absorbance over time.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

References

- 1. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates [beilstein-journals.org]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cbijournal.com [cbijournal.com]

- 7. 2H-1,4-Benzothiazin-3(4H)-one 97 5325-20-2 [sigmaaldrich.com]

A Technical Guide to 7-methyl-2H-1,4-benzothiazin-3(4H)-one: Synthesis, Characterization, and Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-methyl-2H-1,4-benzothiazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages information from closely related analogs to detail its synthesis, characterization, and potential biological activities. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Chemical Properties and Characterization

| Property | Predicted/Inferred Value |

| Molecular Formula | C9H9NOS |

| Molecular Weight | 179.24 g/mol |

| Appearance | Likely a crystalline solid |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |

Spectral Data of Analogous Compounds:

The following table summarizes the characteristic spectral data for related 2H-1,4-benzothiazin-3(4H)-one derivatives, which can be used as a reference for the characterization of this compound.[1][2]

| Spectral Data | Characteristic Features of 2H-1,4-benzothiazin-3(4H)-one Derivatives |

| IR (cm-1) | N-H stretching (around 3200), C=O stretching (around 1670), C-H aromatic stretching (around 3100), C-O stretching (around 1390).[1] |

| 1H NMR (DMSO-d6, δ ppm) | N-H proton (singlet, ~10.7), aromatic protons (multiplets, 7.0-8.0), CH2 protons of the thiazine ring (singlet, ~3.6).[1] |

| 13C NMR (DMSO-d6, δ ppm) | C=O carbon (~165), aromatic carbons (115-140), CH2 carbon (~29).[1] |

Synthesis of this compound

A plausible and commonly employed synthetic route to this compound involves the condensation of 4-methyl-2-aminothiophenol with a suitable two-carbon electrophile, such as chloroacetyl chloride. This method is a standard procedure for the synthesis of the 1,4-benzothiazin-3-one scaffold.[3]

Proposed Experimental Protocol:

Materials:

-

4-methyl-2-aminothiophenol

-

Chloroacetyl chloride

-

A suitable base (e.g., triethylamine or pyridine)

-

Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methyl-2-aminothiophenol in the anhydrous solvent.

-

Cool the solution in an ice bath (0 °C).

-

Add the base dropwise to the solution with stirring.

-

Slowly add a solution of chloroacetyl chloride in the same anhydrous solvent to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Caption: Synthetic workflow for this compound.

Potential Biological Activities and Experimental Protocols

Derivatives of 2H-1,4-benzothiazin-3(4H)-one have been investigated for a range of biological activities. While specific data for the 7-methyl analog is scarce, the core structure is a promising scaffold for targeting several enzymes and pathogens.

Monoamine Oxidase (MAO) Inhibition

Several 2H-1,4-benzothiazin-3(4H)-one derivatives have shown potent inhibitory activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), which are key enzymes in the metabolism of neurotransmitters.[4] This suggests that this compound could be a potential candidate for the development of drugs for neurological disorders like Parkinson's disease and depression.[4]

Quantitative Data for Analogous MAO Inhibitors: [4]

| Compound (Substituent) | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

| Unsubstituted | > 10 | 0.035 |

| 6-Chloro | 1.12 | 0.0027 |

| 7-Chloro | 0.714 | 0.0096 |

| 8-Chloro | > 10 | 0.0082 |

| 7-Hydroxy | > 10 | 0.0041 |

Experimental Protocol for MAO Inhibition Assay: [4]

This protocol is based on the method used for evaluating related benzothiazinone derivatives.

Materials:

-

Human recombinant MAO-A and MAO-B

-

Kynuramine (substrate for MAO-A)

-

Benzylamine (substrate for MAO-B)

-

Horseradish peroxidase

-

p-Hydroxyphenylacetic acid

-

Potassium phosphate buffer

-

Test compound (this compound)

-

96-well microplate reader

Procedure:

-

Prepare solutions of the test compound at various concentrations in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the potassium phosphate buffer, the test compound solution, and the respective MAO enzyme (MAO-A or MAO-B).

-

Pre-incubate the mixture at 37 °C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B) along with horseradish peroxidase and p-hydroxyphenylacetic acid.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

Calculate the rate of reaction and determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

Caption: Workflow for the MAO inhibition assay.

Acetylcholinesterase (AChE) Inhibition

Derivatives of the 2H-1,4-benzothiazin-3(4H)-one scaffold have also been explored as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the cholinergic pathways of the nervous system.[1][5][6][7] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.[1][7]

Quantitative Data for an Analogous AChE Inhibitor: [7]

| Compound | AChE IC50 (µM) |

| 5Bd (a benzothiazinone derivative) | 8.48 (cortex), 39.80 (hippocampus) |

Experimental Protocol for AChE Inhibition Assay (Ellman's Method): [1]

Materials:

-

Acetylcholinesterase (from electric eel)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer

-

Test compound

-

96-well microplate reader

Procedure:

-

Prepare solutions of the test compound at various concentrations.

-

In a 96-well plate, add the phosphate buffer, DTNB, and the test compound solution.

-

Add the AChE enzyme solution to the wells and incubate at room temperature.

-

Initiate the reaction by adding the substrate, ATCI.

-

Monitor the increase in absorbance at 412 nm due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Calculate the percentage of inhibition and determine the IC50 value.

Antimicrobial Activity

The 1,4-benzothiazine core is present in various compounds with demonstrated antibacterial and antifungal activities.[8][9] This suggests that this compound may also possess antimicrobial properties.

Experimental Protocol for Minimum Inhibitory Concentration (MIC) Assay: [9]

Materials:

-

Bacterial or fungal strains

-

Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)

-

Test compound

-

Positive control (standard antibiotic/antifungal)

-

96-well microplates

Procedure:

-

Prepare a twofold serial dilution of the test compound in the growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive and negative control wells.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Logical Relationships

As no specific signaling pathways for this compound have been elucidated, the following diagram illustrates the logical workflow from synthesis to the evaluation of its potential biological activities based on the properties of its analogs.

Caption: Logical workflow for the development of this compound.

Conclusion

This compound belongs to a class of heterocyclic compounds with significant potential in drug discovery. While direct experimental data for this specific molecule is limited, the available information on its analogs suggests promising avenues for research, particularly in the areas of neuroprotective and antimicrobial agents. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological activities of this compound and its derivatives. Further investigation is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. ijcrt.org [ijcrt.org]

- 3. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4H-1,4-benzothiazine, dihydro-1,4-benzothiazinones and 2-amino-5-fluorobenzenethiol derivatives: design, synthesis and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-methyl-2H-1,4-benzothiazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 7-methyl-2H-1,4-benzothiazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the well-established reaction of a substituted 2-aminothiophenol with an α-haloacetate, a common and efficient method for constructing the 1,4-benzothiazine core.[1][2] This protocol outlines the necessary reagents, equipment, step-by-step procedure, and methods for purification and characterization of the final product.

Introduction

The 1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These activities include potential applications as antipsychotics, antivirals, and anti-inflammatory agents. The synthesis of novel derivatives of this scaffold is a key area of research in the development of new therapeutic agents. The protocol described herein utilizes the cyclocondensation of 4-methyl-2-aminothiophenol with chloroacetic acid to yield the target compound, this compound. This method is advantageous due to the ready availability of starting materials and generally good yields.

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 4-methyl-2-aminothiophenol | ≥98% | Commercially Available |

| Chloroacetic acid | ≥99% | Commercially Available |

| Sodium acetate | Anhydrous, ≥99% | Commercially Available |

| Ethanol | Anhydrous | Commercially Available |

| Ethyl acetate | HPLC grade | Commercially Available |

| Hexane | HPLC grade | Commercially Available |

| Round-bottom flask (100 mL) | - | - |

| Reflux condenser | - | - |

| Magnetic stirrer with heating | - | - |

| Rotary evaporator | - | - |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | - |

| Column chromatography setup | Silica gel (230-400 mesh) | - |

| Melting point apparatus | - | - |

| NMR spectrometer | - | - |

| Mass spectrometer | - | - |

Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methyl-2-aminothiophenol (1.39 g, 10 mmol), chloroacetic acid (0.95 g, 10 mmol), and anhydrous sodium acetate (0.82 g, 10 mmol).

-

Solvent Addition: Add 50 mL of anhydrous ethanol to the flask.

-

Reaction: Stir the mixture at room temperature for 30 minutes, then heat the reaction mixture to reflux (approximately 78 °C).

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add 50 mL of ethyl acetate and 50 mL of water. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Wash the organic layer with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Characterize the purified product by determining its melting point and recording its 1H NMR, 13C NMR, and mass spectra.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| This compound | C9H9NOS | 179.24 | (Expected) 190-200 | (Expected) 70-85 |

Note: The melting point and yield are expected values based on similar compounds reported in the literature. Actual results may vary.

Workflow Diagram

Caption: A workflow diagram illustrating the key steps in the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

2-Aminothiophenols have a strong, unpleasant odor and are toxic. Handle with care.

-

Chloroacetic acid is corrosive and toxic. Avoid contact with skin and eyes.

-

Ethanol is flammable. Keep away from open flames and heat sources.

References

Application Notes and Protocols for Acetylcholinesterase Inhibition Assays Using 2H-1,4-Benzothiazin-3(4H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine and terminating synaptic transmission. The inhibition of AChE is a primary therapeutic strategy for the management of Alzheimer's disease, myasthenia gravis, and other neurological conditions characterized by a cholinergic deficit. Consequently, the identification and characterization of novel AChE inhibitors are of significant interest in drug discovery. Derivatives of 2H-1,4-benzothiazin-3(4H)-one have emerged as a promising class of compounds with potential AChE inhibitory activity. This document provides detailed application notes and a comprehensive protocol for evaluating the AChE inhibitory potential of these compounds, with a specific focus on 7-methyl-2H-1,4-benzothiazin-3(4H)-one as a representative molecule.

Principle of the Assay

The most common method for measuring AChE activity is the spectrophotometric method developed by Ellman. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine iodide (ATCI), with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity. In the presence of an inhibitor, the rate of the reaction decreases, allowing for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Data Presentation

Quantitative data from acetylcholinesterase inhibition assays should be systematically organized to facilitate clear comparison and interpretation. The following table summarizes the AChE inhibitory activities of several 2H-1,4-benzothiazin-3(4H)-one derivatives as reported in the literature.

| Compound | AChE IC50 (µM) | Reference |

| Hypothetical Data for: this compound | To be determined | N/A |

| 2-(4-chlorophenyl)-3-(3-(piperidin-1-yl)propyl)-2,3-dihydro-4H-benzo[e][1][2]thiazin-4-one (5Bd) | 8.48 (cortex) | [1][3] |

| 6-(2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b][1][4]thiazin-3(4H)-one (3i) | 0.027 | [2][5] |

| 6-(2-((5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b][1][4]thiazin-3(4H)-one (3j) | 0.025 | [2][5] |

| Donepezil (Reference Drug) | 0.021 | [2][5] |

Experimental Protocols

This section provides a detailed methodology for conducting an in vitro acetylcholinesterase inhibition assay.

Materials and Reagents

-

Acetylcholinesterase (AChE) from electric eel (e.g., Sigma-Aldrich, C3389)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

This compound (or other test compounds)

-

Donepezil (positive control)

-

Sodium phosphate buffer (0.1 M, pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 412 nm

Preparation of Solutions

-

Assay Buffer: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0.

-

AChE Solution: Prepare a stock solution of AChE in the assay buffer. The final concentration in the well should be optimized, with a common starting point being 0.1-0.25 U/mL.

-

DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the assay buffer. This solution should be protected from light.

-

ATCI Solution (14-15 mM): Dissolve an appropriate amount of ATCI in deionized water. Prepare this solution fresh daily.

-

Test Compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

-

Test Compound Dilutions: Perform serial dilutions of the stock solution in the assay buffer to achieve a range of desired test concentrations. Ensure the final DMSO concentration in the assay wells is low (typically ≤1%) to avoid enzyme inhibition by the solvent.

-

Positive Control: Prepare a stock solution and serial dilutions of Donepezil in the same manner as the test compound.

Assay Procedure

-

Plate Setup: In a 96-well plate, add the following to the designated wells:

-

Blank: 200 µL of assay buffer.

-

Negative Control: 50 µL of assay buffer (containing the same percentage of DMSO as the test compound wells) + 50 µL of AChE solution.

-

Test Compound: 50 µL of the appropriate dilution of the test compound + 50 µL of AChE solution.

-

Positive Control: 50 µL of the appropriate dilution of Donepezil + 50 µL of AChE solution.

-

-